Loxoribine - 121288-39-9

Loxoribine

Catalog Number: EVT-273826
CAS Number: 121288-39-9
Molecular Formula: C13H17N5O6
Molecular Weight: 339.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Loxoribine is a synthetic guanine ribonucleoside analog belonging to a class of molecules known as C8- and N7, C8-substituted guanine ribonucleosides. [] These compounds are recognized for their potent immunostimulatory activity, influencing various humoral and cellular immune responses. [] Loxoribine has gained attention in scientific research due to its ability to activate the innate immune system, specifically targeting Toll-like receptor 7 (TLR7). [, , ]

Molecular Structure Analysis

Loxoribine's molecular structure consists of a guanosine base with an allyl group substituted at the N7 position and an oxo group at the C8 position. [, , ] Minor structural alterations to the loxoribine molecule have been shown to significantly impact its immunological activity profile. [, , ]

Mechanism of Action

Loxoribine primarily exerts its immunostimulatory effects by acting as a potent agonist of TLR7, a pattern recognition receptor of the innate immune system. [, , , , , , ] Upon entering the cell via facilitated transport, it binds to intracellular proteins, leading to their translocation to the nucleus and subsequent upregulation of gene transcription. [, , ] This activation of TLR7 triggers a cascade of downstream signaling events, ultimately leading to the production of various cytokines, including interferons (IFNs), interleukins (ILs), and tumor necrosis factor-alpha (TNF-α). [, , , , , , ] These cytokines play critical roles in modulating immune responses, including the activation of natural killer (NK) cells, B cells, and T cells. [, , , , , , , , ] It's important to note that loxoribine's effects are not solely dependent on cytokine production; it can directly influence B cell proliferation and differentiation. []

Applications
  • Enhancing Immune Responses: Loxoribine has shown promise in boosting immune responses against various pathogens and tumors. [, , , , , , , ]

    • It can act as an adjuvant, enhancing the efficacy of vaccines by augmenting antibody production. [, , , ]
    • Loxoribine can stimulate NK cell activity, contributing to the destruction of virus-infected cells and tumor cells. [, , , , , , , ]
  • Modulating Immune Cell Function: Loxoribine's ability to activate TLR7 makes it a valuable tool for studying TLR7 signaling pathways and their roles in various immune cell types. [, , , , , ]

    • It has been used to investigate the role of TLR7 in B cell activation, proliferation, and differentiation. [, , , , ]
    • Loxoribine has helped elucidate the interplay between TLR7 and other TLRs in shaping immune responses. [, ]
  • Investigating Disease Mechanisms: Researchers have employed loxoribine to gain insights into the pathogenesis of various diseases with an immunological component. [, , ]

    • It has been used to study the role of TLR7 in autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus. [, , ]
    • Loxoribine has helped researchers understand the mechanisms underlying chronic lymphocytic leukemia (CLL). [, , ]
Future Directions
  • Optimizing Loxoribine Derivatives: Further research could focus on developing loxoribine analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. [, ] This could involve exploring different substituents at the N7 and C8 positions of the guanosine base.
  • Combination Therapies: Investigating the synergistic potential of loxoribine with other immunomodulatory agents, such as cytokines, checkpoint inhibitors, or conventional chemotherapy drugs, could lead to more effective treatment strategies for various diseases. [, , ]
  • Clinical Translation: While loxoribine has shown promise in preclinical studies, further clinical trials are needed to evaluate its safety and efficacy in humans for various applications, including cancer immunotherapy, vaccine adjuvants, and treatment of autoimmune diseases. []

8-Bromoguanosine

  • Relevance: 8-Bromoguanosine shares a similar structure with Loxoribine, possessing a single substitution at the C8 position of the guanine ring, while Loxoribine is disubstituted at both the C8 and N7 positions []. This structural difference contributes to the lower potency and distinct cytokine induction profile observed with 8-Bromoguanosine compared to Loxoribine.

8-Mercaptoguanosine

    Compound Description: 8-Mercaptoguanosine is a guanine ribonucleoside with a thiol group substituted at the C8 position. It shares similar immunological activities with Loxoribine, including the enhancement of NK cell activity, lymphocyte proliferation, and antibody production []. Similar to 8-Bromoguanosine, it shows lower potency and maximal activity compared to Loxoribine. It also induces lower levels of cytokines like IL-6, TNF-α, and IFN-γ compared to Loxoribine, and it does not induce detectable levels of IL-1α [].

    Relevance: 8-Mercaptoguanosine, like 8-Bromoguanosine, is a monosubstituted guanine ribonucleoside, differing from the disubstituted structure of Loxoribine []. This structural difference contributes to its reduced potency and different cytokine induction profile in comparison to Loxoribine.

    Compound Description: 7-Methyl-8-oxoguanosine is a disubstituted guanine ribonucleoside, with substitutions at both the C8 and N7 positions. It exhibits potent immunostimulatory properties, similar to Loxoribine, enhancing NK cell activity, lymphocyte proliferation, and antibody production []. It induces the production of cytokines such as IL-1α, IL-6, TNF-α, and IFN-γ [].

    Compound Description: Resiquimod is an imidazoquinoline derivative and a potent immune modulator that activates both TLR7 and TLR8 [, , , ]. It induces the production of cytokines such as IFN-α, IL-12, TNF-α, and IFN-γ, leading to the activation of various immune cells, including NK cells and dendritic cells (DCs) [, ].

    Relevance: Resiquimod, unlike Loxoribine which is a selective TLR7 agonist, activates both TLR7 and TLR8 [, , ]. Despite targeting different TLRs, both compounds induce similar downstream immune responses, including the production of various cytokines and the activation of NK cells.

Imiquimod (R-837)

    Compound Description: Imiquimod is another imidazoquinoline derivative known to activate TLR7, inducing the production of cytokines like IFN-β and TNF-α [, ]. It is used as a topical treatment for certain skin conditions due to its immune-stimulating properties.

Polyinosinic-polycytidylic acid (Poly (I:C))

    Compound Description: Poly (I:C) is a synthetic analog of double-stranded RNA, acting as a TLR3 agonist [, , , ]. It stimulates the production of IFN-α, IFN-β, and other cytokines, activating innate immune responses against viral infections.

    Relevance: Poly (I:C) activates the immune response through TLR3, in contrast to Loxoribine's activation of TLR7 [, , , ]. Although they target different TLRs, both compounds ultimately contribute to antiviral immunity by inducing cytokine production.

CpG Oligodeoxynucleotides (CpG ODN)

    Compound Description: CpG ODNs are short, single-stranded DNA molecules containing unmethylated CpG dinucleotides that act as TLR9 agonists [, , , ]. They stimulate the production of cytokines like IFN-α and are investigated for their potential as vaccine adjuvants.

Properties

CAS Number

121288-39-9

Product Name

Loxoribine

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1

InChI Key

VDCRFBBZFHHYGT-IOSLPCCCSA-N

SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Solubility

Soluble in DMSO

Synonyms

Loxoribine; Loxoribina; Loxoribinum; RWJ-21757; RWJ 21757; RWJ21757;

Canonical SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.